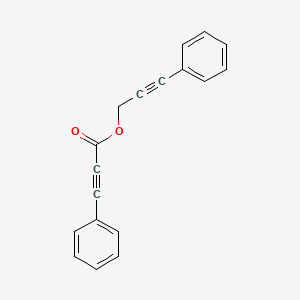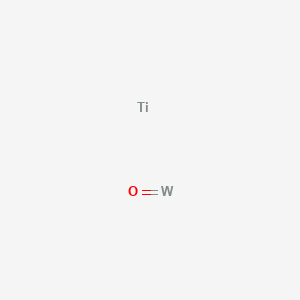
1,1,3-Trichlorononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trichlorononane is an organic compound with the molecular formula C9H17Cl3 It belongs to the class of polychloroalkanes, which are characterized by the presence of multiple chlorine atoms attached to an alkane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Trichlorononane can be synthesized through the chlorination of nonane. The process involves the substitution of hydrogen atoms in nonane with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron or aluminum chloride, and is conducted under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, where nonane is exposed to chlorine gas in the presence of a catalyst. The reaction is monitored to control the degree of chlorination and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Trichlorononane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of nonanoic acid or nonanol.
Reduction: Formation of 1,1-dichlorononane or nonane.
Substitution: Formation of 1,1,3-trihydroxy nonane or 1,1,3-triamino nonane.
Scientific Research Applications
1,1,3-Trichlorononane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1,1,3-Trichlorononane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Comparison with Similar Compounds
1,1,3-Trichloropentane: Similar in structure but with a shorter carbon chain.
1,2,3-Trichloropentane: Differing in the position of chlorine atoms.
1,1,1-Trichlorononane: Differing in the position of chlorine atoms.
Uniqueness: 1,1,3-Trichlorononane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
10575-86-7 |
|---|---|
Molecular Formula |
C9H17Cl3 |
Molecular Weight |
231.6 g/mol |
IUPAC Name |
1,1,3-trichlorononane |
InChI |
InChI=1S/C9H17Cl3/c1-2-3-4-5-6-8(10)7-9(11)12/h8-9H,2-7H2,1H3 |
InChI Key |
IWEJUSZBGLKHGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


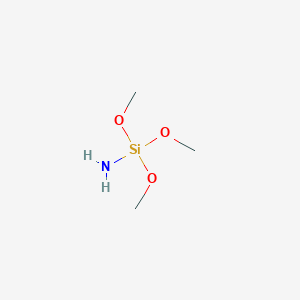


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
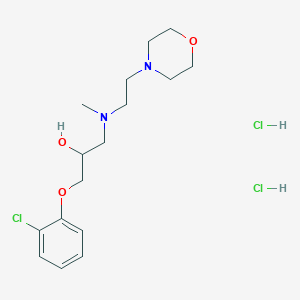
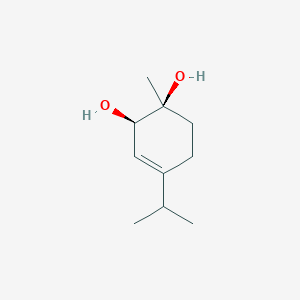
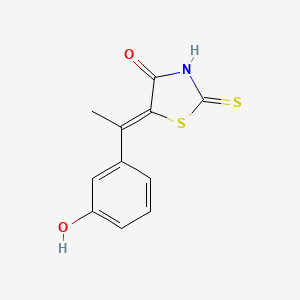



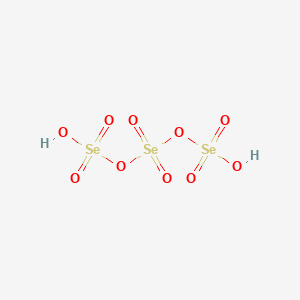
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
